molecular formula C20H21ClN2O4S B2869132 3-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide CAS No. 955638-60-5

3-chloro-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide

Cat. No. B2869132
CAS RN: 955638-60-5
M. Wt: 420.91
InChI Key: XXWQQKMYHSMWFY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the compound and how they are connected .


Chemical Reactions Analysis

The reactivity of a compound is influenced by its structure. Functional groups, such as the carboxylic acid derivative in this compound, often dictate what kinds of chemical reactions the compound can undergo .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined through various laboratory experiments .

Scientific Research Applications

Spectroscopic and Calorimetric Studies

This compound's research applications are diverse and intricate, notably in the context of its spectroscopic and calorimetric studies. For instance, investigations into the mechanism of methylenecyclopropane rearrangements triggered by photoinduced electron transfer highlight its potential. These studies reveal how electron-accepting photosensitizers interact with similar molecules, leading to the formation of cation radicals and diradicals, crucial for understanding chemical reaction mechanisms (Ikeda et al., 2003)[https://consensus.app/papers/spectroscopic-studies-mechanism-methylenecyclopropane-ikeda/74dc21468af45178833c0b8ce66ce9fe/?utm_source=chatgpt].

Coordination Compounds and Catalysis

Another significant application lies in the synthesis of coordination compounds with metals like Cu2+, Co2+, Co3+, and Fe3+, using derivatives of similar chemical structures. These compounds have been tested for enantioselective catalysis in reactions such as the nitroaldol addition and the Michael addition, showcasing their potential in asymmetric synthesis and catalysis (Jansa et al., 2007)[https://consensus.app/papers/coordination-compounds-based-jansa/52c1077bff4856d68655df6178208c5b/?utm_source=chatgpt].

Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, compounds with related structures have been synthesized and evaluated for their antimicrobial activity , demonstrating significant effects against various bacterial and fungal strains. This opens avenues for developing new antimicrobial agents (Vanparia et al., 2010)[https://consensus.app/papers/synthesis-characterization-antimicrobial-study-novel-vanparia/7cadfca59c155d0baf636aed37ae2bf4/?utm_source=chatgpt]. Moreover, research into the synthesis and characterization of quinazoline derivatives explores hybrid molecules as potential diuretic and antihypertensive agents, reflecting the chemical's versatility in drug discovery (Rahman et al., 2014)[https://consensus.app/papers/synthesis-characterization-quinazoline-derivatives-rahman/8bdf4befad805757b8095926ceb41bd3/?utm_source=chatgpt].

Analytical Method Development

Furthermore, this chemical's framework has been instrumental in developing analytical methods for detecting low concentrations of pharmaceuticals in industrial waste streams, highlighting its role in environmental science and sustainability (Deegan et al., 2011)[https://consensus.app/papers/spelcmsms-method-detection-concentrations-deegan/a1576ce6f77b5606829218c731970b18/?utm_source=chatgpt].

Mechanism of Action

If this compound is a drug or has some biological activity, its mechanism of action would be determined through biological assays and possibly through computational modeling. This could involve observing the compound’s effects on cells or enzymes, or modeling how the compound interacts with biological targets .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through laboratory testing and are documented in the compound’s Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, and environmental impact .

Future Directions

The future directions for studying a compound like this could include further investigations into its synthesis, reactivity, and potential applications. If the compound has biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

3-chloro-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-27-19-7-6-17(11-18(19)21)28(25,26)22-16-5-4-13-8-9-23(12-15(13)10-16)20(24)14-2-3-14/h4-7,10-11,14,22H,2-3,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWQQKMYHSMWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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